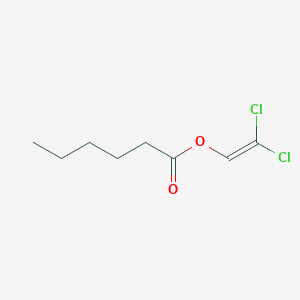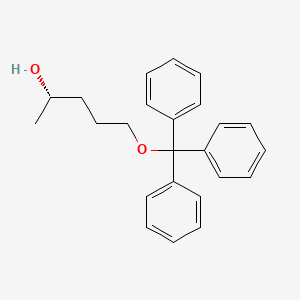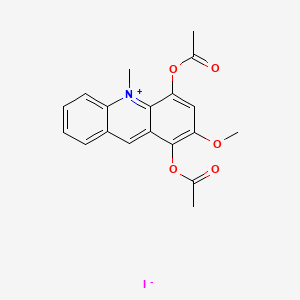
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide is a complex organic compound with a unique structure that includes an acridinium core. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide typically involves multiple steps. One common method includes the acetylation of 1,4-dihydroxy-2-methoxy-10-methylacridinium iodide. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler acridinium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the acridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions vary but often include modified acridinium compounds with different functional groups, enhancing their applicability in various fields .
Scientific Research Applications
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide involves its interaction with molecular targets such as enzymes and nucleic acids. It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in its anticancer applications. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(ethynyl)benzene: Known for its use in the synthesis of complex organic frameworks.
1,4-Bis(isopropylamino)anthraquinone: Utilized in dye synthesis and as a precursor in various chemical reactions
Uniqueness
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide stands out due to its unique acridinium core and the presence of acetyloxy and methoxy groups, which enhance its reactivity and applicability in diverse scientific fields. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest.
Properties
CAS No. |
77282-22-5 |
|---|---|
Molecular Formula |
C19H18INO5 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(1-acetyloxy-2-methoxy-10-methylacridin-10-ium-4-yl) acetate;iodide |
InChI |
InChI=1S/C19H18NO5.HI/c1-11(21)24-16-10-17(23-4)19(25-12(2)22)14-9-13-7-5-6-8-15(13)20(3)18(14)16;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChI Key |
YLOFCFJXKUDQJM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=CC3=CC=CC=C3[N+](=C21)C)OC(=O)C)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


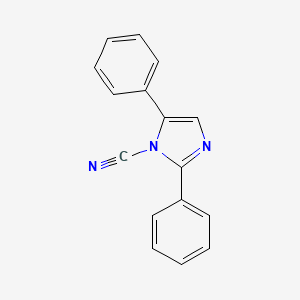
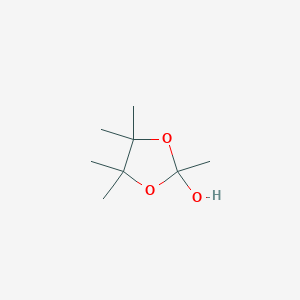
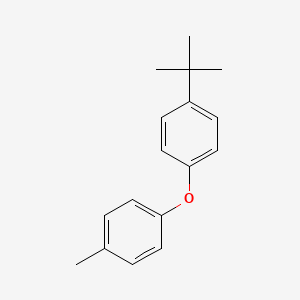

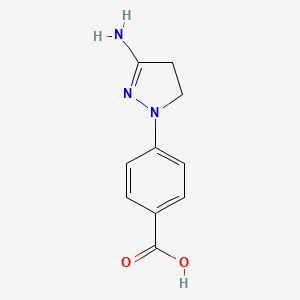
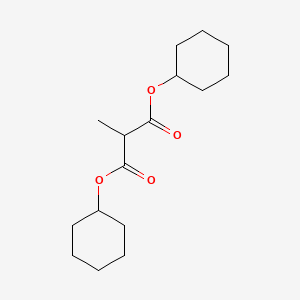
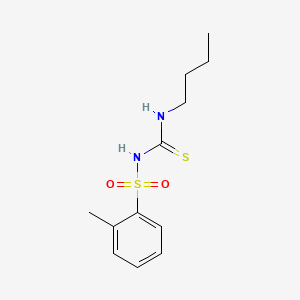
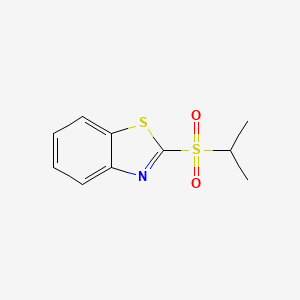
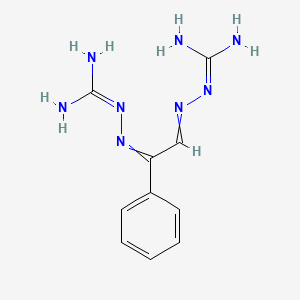
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
